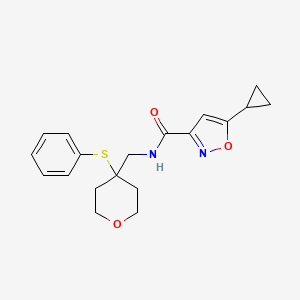

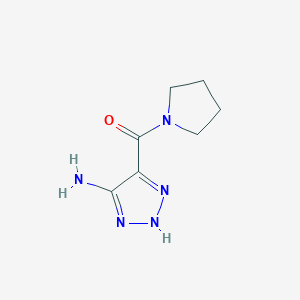

![molecular formula C14H16ClN3 B2773800 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine CAS No. 156336-70-8](/img/structure/B2773800.png)

4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine

説明

“4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” is a small molecule that falls under the category of experimental compounds . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group . The chemical formula of this compound is C14H16ClN3 .

Synthesis Analysis

The synthesis of compounds similar to “4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” often involves the use of nitrogen heterocycles . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of “4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” consists of a pyrazole ring bound to a phenyl group . The average mass of this compound is 261.750 Da, and the monoisotopic mass is 261.103271 Da .

Physical And Chemical Properties Analysis

The compound “4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” has an average weight of 261.75 and a monoisotopic weight of 261.103275234 . The chemical formula of this compound is C14H16ClN3 .

科学的研究の応用

Chemical Research

The compound “4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” is used in chemical research, particularly in the synthesis of unique chemicals . It’s a part of a collection of unique chemicals provided for early discovery researchers .

Neuropharmacology

This compound has been used in neuropharmacology research. Specifically, it has been used in the development of a novel, potent, and selective nonimidazole inverse agonist at the recombinant human H3 receptor .

Enhancing Activity of Histaminergic Neurons

The compound is known to enhance the activity of histaminergic neurons in the brain, thereby promoting vigilance and cognition .

Potential Treatment for Wakefulness or Memory Deficits

The compound has shown promise in preclinical data as a potential treatment for wakefulness or memory deficits and other cognitive disorders .

Antimicrobial Activity

Derivatives of the compound have been screened for their antibacterial activity against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus megaterium, as well as antifungal activity against Aspergillus niger and Aspergillus flavus .

Blood Pressure Regulation

The compound has been associated with a reduction in blood pressure. Specifically, it has been observed that systolic and diastolic pressures were reduced by 15% and 18%, respectively, immediately after intravenous injection .

将来の方向性

The design of biologically active compounds based on structures similar to “4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine” has been a focus in recent years . These developments include the creation of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This work can guide medicinal chemists in the design of new compounds with different biological profiles .

作用機序

Target of Action

The primary target of 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine is Prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then converts fibrinogen, a blood plasma protein, into fibrin, which is essential for blood clot formation .

Mode of Action

特性

IUPAC Name |

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3/c15-12-3-1-10(2-4-12)13-9-14(18-17-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELALLNTKKLQLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine | |

CAS RN |

156336-70-8 | |

| Record name | 4-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156336708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL)PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2B2SQW0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

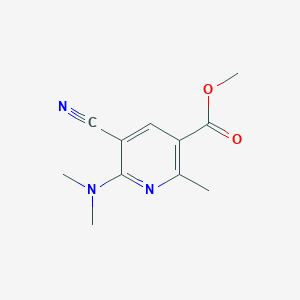

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773718.png)

![5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2773723.png)

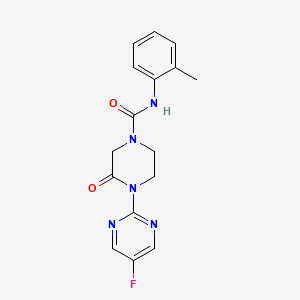

![N-(4-fluoro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2773728.png)

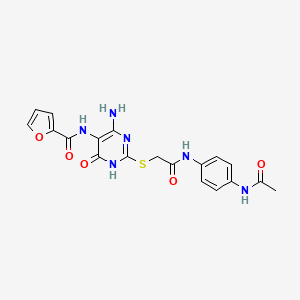

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2773736.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773738.png)